Clioquinol
Overview
Description
Clioquinol, also known as iodochlorhydroxyquin, is a synthetic compound belonging to the family of hydroxyquinolines. It is primarily recognized for its antifungal and antiprotozoal properties. This compound has been used in the treatment of various infections, including those caused by fungi and protozoa. its use has been limited due to concerns about neurotoxicity .
Mechanism of Action
Target of Action
Clioquinol is a broad-spectrum antibacterial and antifungal agent . It primarily targets enzymes related to DNA replication . It also acts as a zinc and copper chelator . These metals are involved in various biological processes, including the deposition and stabilization of amyloid plaques .
Mode of Action
It is known to inhibit certain enzymes related to dna replication . As a zinc and copper chelator, this compound binds to these metals, affecting their availability and distribution within the cell .
Biochemical Pathways
This compound’s chelation of zinc and copper can influence several biochemical pathways. For instance, it has been found to modulate the autophagy-lysosomal pathway, enhancing lysosomal redistribution within neuronal compartments . This action can lead to the dissolution of amyloid deposits, which are implicated in neurodegenerative disorders like Alzheimer’s disease .
Pharmacokinetics
This compound is rapidly absorbed and undergoes first-pass metabolism to form glucuronate and sulfate conjugates . Its bioavailability versus intraperitoneal dosing is about 12% . The concentrations of these metabolites are higher than those of free this compound . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .
Result of Action
The action of this compound results in various molecular and cellular effects. Its antibacterial and antifungal properties help in treating a variety of infections . By chelating zinc and copper, it can reduce oxidation and the amyloid burden, which are linked to neurodegenerative diseases . Furthermore, it can prevent dopaminergic neurodegeneration and reduce α-synuclein-associated pathology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the drug’s effect on intracellular zinc concentrations can vary depending on its concentration and extracellular zinc levels . Moreover, the application of this compound to extensive or eroded areas of the skin may lead to increased protein-bound iodine (PBI) levels within 1 week .
Biochemical Analysis
Biochemical Properties
Clioquinol acts as a broad-spectrum antibacterial with antifungal properties . It interacts with metal ions, particularly zinc and copper, acting as a chelator . This chelation is a potential therapeutic strategy for Alzheimer’s disease (AD) because zinc and copper are involved in the deposition and stabilization of amyloid plaques .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it can inhibit yeast-hyphae transition and biofilm formation in Candida albicans . It disrupts the cell membrane directly at high concentrations and induces depolarization of the membrane at low concentrations . Furthermore, this compound can interfere with ion homeostasis as metal chelators for zinc, copper, and iron .
Molecular Mechanism
It is known to act directly on a protein called Clk-1, which might slow down the aging process . As a zinc and copper chelator, this compound can dissolve amyloid deposits in vitro and in vivo, which are involved in the deposition and stabilization of amyloid plaques .
Temporal Effects in Laboratory Settings
Application of this compound to extensive or eroded areas of the skin may lead to increased protein-bound iodine (PBI) levels within 1 week . Moreover, elevated PBI levels may occur when relatively small areas of the skin are treated with this compound for more than 1 week .
Dosage Effects in Animal Models
In animal models, this compound has shown to reverse the progression of Alzheimer’s, Parkinson’s, and Huntington’s diseases . For instance, oral administration of this compound led to a significant reduction in lesion size in mice injected with 6-OHDA .
Metabolic Pathways
This compound is rapidly absorbed and undergoes first-pass metabolization to glucuronate and sulfate conjugates in rats, mice, rabbits, and hamsters . The concentrations of the metabolites are higher than those of free this compound .
Transport and Distribution
Topical absorption of this compound is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .
Subcellular Localization
While the subcellular localization of this compound is not explicitly stated in the literature, its ability to chelate and redistribute metals plays a crucial role in diseases characterized by Zn, Cu, Fe dyshomeostasis . This suggests that this compound may be localized in areas where these metals are present.
Preparation Methods
Clioquinol can be synthesized through several methods. One common synthetic route involves the iodination and chlorination of 8-hydroxyquinoline. The reaction typically requires the use of iodine and chlorine reagents under controlled conditions to ensure the selective halogenation of the quinoline ring . Industrial production methods often employ a one-pot synthesis approach, which simplifies the process and improves yield .
Chemical Reactions Analysis
Clioquinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form. Reducing agents such as sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions, where halogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction produces hydroquinone derivatives .
Scientific Research Applications
Chemistry: Clioquinol is used as a chelating agent for metal ions, particularly zinc and copper.
Biology: this compound has been investigated for its role in modulating metal ion homeostasis in biological systems.
Medicine: this compound’s antifungal and antiprotozoal properties have been utilized in the treatment of infections.
Industry: this compound is used in the formulation of topical antifungal creams and ointments.
Comparison with Similar Compounds
Clioquinol is often compared with other hydroxyquinoline derivatives, such as nitroxoline and 8-hydroxyquinoline. While all these compounds share similar chelating properties, this compound is unique due to its dual halogenation (chlorine and iodine) which enhances its antimicrobial activity . Nitroxoline, on the other hand, is primarily used as an antibacterial agent and has shown effectiveness against urinary tract infections . 8-Hydroxyquinoline is widely used in analytical chemistry for metal ion detection and as a precursor for various pharmaceuticals .
Properties
IUPAC Name |
5-chloro-7-iodoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDFBFJGMNKBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
Record name | IODOCHLOROHYDROXYQUINOLINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20525 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022837 | |
Record name | Clioquinol | |
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Molecular Weight |
305.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodochlorohydroxyquinoline is a cream-colored to brownish-yellow powder. Practically odorless. Decomposes at 178-179 °C. Used as a topical anti-infective. | |
Record name | IODOCHLOROHYDROXYQUINOLINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20525 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), One part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. Almost insol in water, and alcohol, ether., Practically insol water and in alcohol | |
Record name | SID855601 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | IODOCHLOROHYDROXYQUINOLINE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CLIOQUINOL | |
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Mechanism of Action |
Clioquinol is bacteriostatic, however, the precise mechanism of its action is unknown. | |
Record name | Clioquinol | |
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Color/Form |
Brownish-yellow, bulky powder, Yellow brown needles from alcohol, acetic acid., A voluminous, spongy, yellowish to white brownish powder | |
CAS No. |
130-26-7 | |
Record name | IODOCHLOROHYDROXYQUINOLINE | |
Source | CAMEO Chemicals | |
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Record name | Clioquinol | |
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Record name | Clioquinol [USP:INN:BAN] | |
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Record name | Clioquinol | |
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Record name | clioquinol | |
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Record name | 8-Quinolinol, 5-chloro-7-iodo- | |
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Record name | Clioquinol | |
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Record name | Clioquinol | |
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Record name | CLIOQUINOL | |
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Melting Point |
352 to 354 °F (NTP, 1992), 178-179 °C | |
Record name | IODOCHLOROHYDROXYQUINOLINE | |
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Record name | Clioquinol | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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